molecular formula C26H28O13 B1632458 Chrysin 6-C-arabinoside 8-C-glucoside CAS No. 185145-33-9

Chrysin 6-C-arabinoside 8-C-glucoside

Cat. No.: B1632458
CAS No.: 185145-33-9
M. Wt: 548.5 g/mol
InChI Key: NZZNHGSHLAHPCG-VYUBKLCTSA-N
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Description

Chrysin 6-C-arabinoside 8-C-glucoside is a natural flavonoid compound found in various plants, particularly in the roots of Chinese skullcap (Scutellaria baicalensis). This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It is a colorless crystalline powder with low solubility in water .

Preparation Methods

Natural Extraction: : Chrysin 6-C-arabinoside 8-C-glucoside can be extracted from plant sources such as Scutellaria baicalensis. The extraction process involves isolating and purifying the compound from the plant material using solvents and chromatographic techniques .

Chemical Synthesis: : The synthetic route for this compound involves multiple steps of organic synthesis. Starting from chrysin, the synthesis includes glycosylation reactions to attach arabinose and glucose moieties at specific positions on the chrysin molecule . The reaction conditions typically involve the use of catalysts and protecting groups to ensure selective glycosylation.

Industrial Production:

Chemical Reactions Analysis

Oxidation: : Chrysin 6-C-arabinoside 8-C-glucoside can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Reduction: : Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives. Reducing agents like sodium borohydride are typically used in these reactions .

Substitution: : The compound can undergo substitution reactions where functional groups on the chrysin core are replaced with other groups. These reactions often require specific catalysts and reaction conditions to achieve the desired substitution .

Common Reagents and Conditions: : The major reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., acids or bases). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .

Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chrysin derivatives .

Mechanism of Action

Chrysin 6-C-arabinoside 8-C-glucoside exerts its effects through several mechanisms:

α-Glucosidase Inhibition: : The compound inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose. This inhibition helps in managing blood glucose levels, making it useful in the treatment of type 2 diabetes .

Antioxidant Activity: : this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage .

Anti-inflammatory Effects: : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and enzymes .

Molecular Targets and Pathways: : The primary molecular targets include α-glucosidase, reactive oxygen species, and inflammatory mediators. The pathways involved include the inhibition of carbohydrate digestion, reduction of oxidative stress, and modulation of inflammatory responses .

Comparison with Similar Compounds

Chrysin 6-C-arabinoside 8-C-glucoside is unique due to its dual glycosylation at the 6-C and 8-C positions. Similar compounds include:

These compounds share similar biological activities but differ in their glycosylation patterns and specific biological effects.

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZNHGSHLAHPCG-VYUBKLCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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